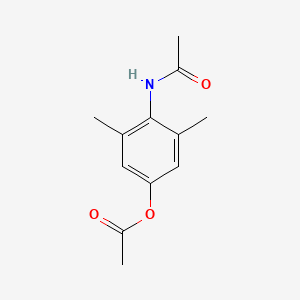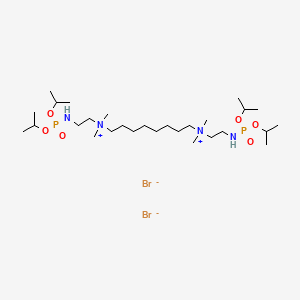![molecular formula C16H16N2O5 B13729899 Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- CAS No. 19157-66-5](/img/structure/B13729899.png)
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is a complex organic compound with a molecular formula of C16H16N2O5 This compound is characterized by the presence of a nitrophenoxy group and an ethoxyphenyl group attached to an acetamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-nitrophenoxy)ethoxy]aniline. Finally, the aniline derivative undergoes acetylation with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxyphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar in structure but lacks the nitrophenoxy and ethoxyphenyl groups.
N-(3-Nitrophenyl)acetamide: Contains the nitrophenyl group but not the ethoxyphenyl group.
Phenoxyacetamide Derivatives: Share the phenoxyacetamide core but differ in the substituents attached to the phenyl rings.
Uniqueness
Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
19157-66-5 |
|---|---|
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-4-2-6-15(10-13)22-8-9-23-16-7-3-5-14(11-16)18(20)21/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
Clé InChI |
NEZMMMCZSVRWFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


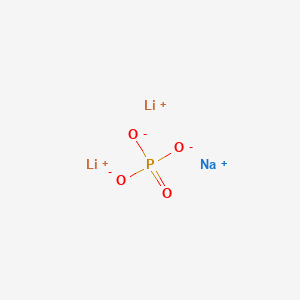
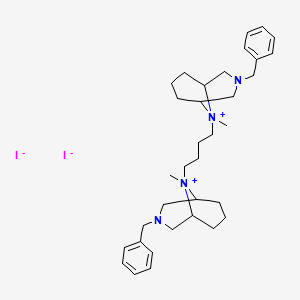
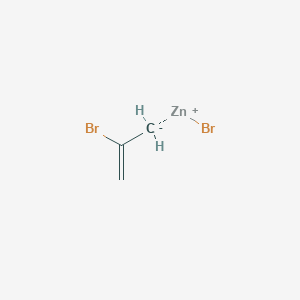
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
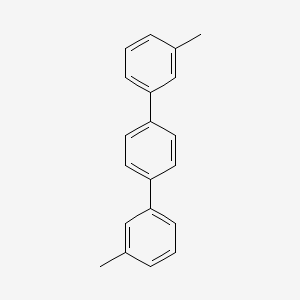
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
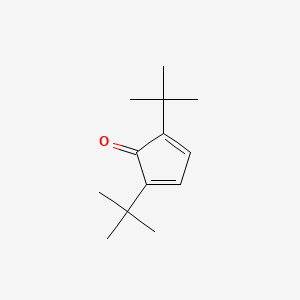
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
